5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the class of bicyclic heterocycles containing fused pyrrolo-oxazole-dione frameworks. Its structure features a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a pyridin-3-yl group at position 2.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-11-9-16(10-12-18)25-22(27)19-20(15-6-5-13-24-14-15)26(30-21(19)23(25)28)17-7-3-2-4-8-17/h2-14,19-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLGVMOEACNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl, phenyl, and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or copper, and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxazole ring or the attached aromatic groups.
Scientific Research Applications
5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes, modulation of signal transduction pathways, or interaction with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related pyrrolo-oxazole/isoxazole derivatives:
Key Observations:
Methoxy groups (e.g., 4-MeOPh) improve solubility in polar solvents compared to chlorophenyl or fluorophenyl derivatives .
Core Heterocycle Differences :
- The pyrrolo[3,4-d][1,2]oxazole core in the target compound contains an oxygen atom in the oxazole ring, whereas pyrrolo[3,4-d]isoxazole derivatives (–9) feature an additional nitrogen atom, altering electronic properties and reactivity .
Crystallographic Behavior :
- Compounds with planar substituents (e.g., pyridinyl, phenyl) exhibit stronger π-π interactions, as analyzed using SHELX and ORTEP-3 for crystallographic refinement . Hydrogen-bonding patterns in such systems align with Etter’s graph set analysis, as seen in analogous heterocycles .
Biological Activity
5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound belonging to the oxazole family. This compound has garnered interest due to its potential biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C23H19N3O4
- Molecular Weight : 401.422 g/mol
- CAS Number : 471262-39-2
- IUPAC Name : 5-(4-methoxyphenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Biological Activity Overview
The biological activities of oxazole derivatives are diverse and can be categorized as follows:
1. Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Activity
The compound has shown promise in cancer therapy. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
3. Anti-inflammatory Effects
This compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in various experimental models. This property makes it a candidate for treating inflammatory diseases.
4. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it effectively neutralizes free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Recent investigations into the biological activity of this compound include:
- Study on Anticancer Properties : A study published in Molecules demonstrated that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Immunomodulatory Effects : Another study highlighted its ability to modulate immune responses by enhancing T-cell proliferation while suppressing B-cell activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
